1,3-Dihydronaphtho[1,2-c]furan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydronaphtho[1,2-c]furan-1-ol is a compound belonging to the class of dihydronaphthofurans, which are arene ring-fused furans. These compounds are significant due to their presence in various natural and synthetic products with notable biological and pharmacological activities .
Vorbereitungsmethoden
The synthesis of 1,3-Dihydronaphtho[1,2-c]furan-1-ol can be achieved through several methods:
Annulation of Naphthols: This involves the reaction of naphthols with various reagents under specific conditions.
Cycloaddition Reactions: These include [3 + 2], [4 + 1], and Diels–Alder reactions.
Intramolecular Transannulation: This method involves the rearrangement of molecular structures within the compound.
Friedel–Crafts Reactions: These are catalyzed by acids and involve the alkylation or acylation of aromatic rings.
Wittig and Claisen Rearrangements: These are specific types of organic reactions used to form carbon-carbon bonds.
Analyse Chemischer Reaktionen
1,3-Dihydronaphtho[1,2-c]furan-1-ol undergoes various chemical reactions:
Wissenschaftliche Forschungsanwendungen
1,3-Dihydronaphtho[1,2-c]furan-1-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3-Dihydronaphtho[1,2-c]furan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1,3-Dihydronaphtho[1,2-c]furan-1-ol can be compared with other similar compounds such as:
2,3-Dihydronaphtho[1,2-b]furan: This compound has a similar structure but differs in the position of the furan ring.
4-Hydroxy-3-oxo-1,3-dihydronaphtho[2,3-c]furan-5-yl β-D-galactopyranoside: This compound has additional functional groups and a different biological activity profile.
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Eigenschaften
CAS-Nummer |
89005-09-4 |
---|---|
Molekularformel |
C12H10O2 |
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
1,3-dihydrobenzo[g][2]benzofuran-1-ol |
InChI |
InChI=1S/C12H10O2/c13-12-11-9(7-14-12)6-5-8-3-1-2-4-10(8)11/h1-6,12-13H,7H2 |
InChI-Schlüssel |
GZPWUYCRFLHELX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(O1)O)C3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.